molecular formula C8H18N2 B1368846 N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine CAS No. 99114-68-8

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Cat. No.: B1368846
CAS No.: 99114-68-8
M. Wt: 142.24 g/mol
InChI Key: PBKBNZLWSVHLAG-UHFFFAOYSA-N
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Description

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H18N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Future Directions

The future directions in the research and development of pyrrolidine derivatives like “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by efficiently exploring the pharmacophore space due to sp3-hybridization .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of N-methylpropan-1-amine with pyrrolidine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(pyrrolidin-1-yl)ethan-1-amine
  • N-Methyl-4-(pyrrolidin-1-yl)butan-1-amine
  • N-Methyl-3-(piperidin-1-yl)propan-1-amine

Uniqueness

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and methylamine group make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

N-methyl-3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-5-4-8-10-6-2-3-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBNZLWSVHLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566360
Record name N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99114-68-8
Record name N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99114-68-8
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